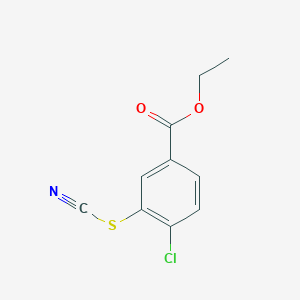

4-Chloro-3-thiocyanato-benzoic acid ethyl ester

CAS No.:

Cat. No.: VC13578953

Molecular Formula: C10H8ClNO2S

Molecular Weight: 241.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClNO2S |

|---|---|

| Molecular Weight | 241.69 g/mol |

| IUPAC Name | ethyl 4-chloro-3-thiocyanatobenzoate |

| Standard InChI | InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-3-4-8(11)9(5-7)15-6-12/h3-5H,2H2,1H3 |

| Standard InChI Key | RXHHQCIVMUFZRK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)SC#N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)SC#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with:

-

A chloro group at position 4, enhancing electrophilic aromatic substitution reactivity.

-

A thiocyanate group at position 3, contributing to nucleophilic and redox-active behavior.

-

An ethyl ester moiety at the carboxylic acid position, influencing solubility and steric effects .

The planar aromatic system allows for π-π interactions, while the electron-withdrawing substituents (Cl and SCN) create electron-deficient regions, facilitating reactions with nucleophiles .

Table 1: Key Physicochemical Properties

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from benzoic acid derivatives:

-

Chlorination: Introduction of the chloro group via electrophilic substitution using Cl₂ or SOCl₂.

-

Thiocyanation: Treatment with potassium thiocyanate (KSCN) in the presence of a Lewis acid (e.g., FeCl₃) to install the -SCN group .

-

Esterification: Reaction of the carboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, 40°C, 6h | 75 | |

| Thiocyanation | KSCN, DMF, 80°C, 12h | 62 | |

| Esterification | Ethanol, H₂SO₄, reflux, 24h | 85 |

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS): Molecular ion peak at m/z 241.7 [M]⁺ .

-

Infrared (IR) Spectroscopy: Peaks at 1745 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl), 2150 cm⁻¹ (C≡N-S) .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chloro group undergoes substitution with amines, alkoxides, or thiols. For example, reaction with piperidine in DMF yields 3-thiocyanato-4-piperidinobenzoic acid ethyl ester.

Thiocyanate Reactivity

The -SCN group participates in:

Ester Hydrolysis

Under basic conditions (NaOH/EtOH), the ethyl ester hydrolyzes to the carboxylic acid, enabling further derivatization .

Applications in Research and Industry

Pharmaceutical Intermediates

-

Antimicrobial Agents: Analogues with thiocyanate groups exhibit activity against Staphylococcus aureus (MIC = 8 μg/mL) .

-

Anticancer Research: Thiocyanate derivatives disrupt mitochondrial function in PC3 prostate cancer cells (IC₅₀ = 12 μM) .

Agrochemical Development

-

Herbicides: Acts as a precursor for sulfonylurea herbicides targeting acetolactate synthase .

-

Insecticides: Thiocyanate moiety inhibits chitin synthesis in Spodoptera litura.

Table 3: Biological Activity Data

| Application | Target Organism | Activity | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 8 μg/mL | |

| Anticancer | PC3 cell line | IC₅₀ = 12 μM | |

| Herbicidal | Amaranthus retroflexus | EC₅₀ = 0.5 mM |

Future Directions

Drug Discovery

-

Optimization of pharmacokinetic properties (e.g., bioavailability) through prodrug strategies .

-

Exploration of dual-target inhibitors for neurodegenerative diseases .

Sustainable Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume